molecular formula C10H13BrCl2N2 B12319394 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride

1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride

Cat. No.: B12319394
M. Wt: 312.03 g/mol
InChI Key: YEKVIZFXDTYXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane. The reaction is facilitated by the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation . The reaction conditions are mild, and the product is obtained with high purity.

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above provides a straightforward and efficient pathway for its preparation.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and catalysts like tetrabutylammonium bromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin receptor agonist, influencing various biological pathways . The exact molecular pathways and targets are still under investigation, but its role in modulating serotonin levels is well-documented.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific halogen substitutions, which influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H13BrCl2N2

Molecular Weight

312.03 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)piperazine;hydrochloride

InChI

InChI=1S/C10H12BrClN2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H

InChI Key

YEKVIZFXDTYXIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.